molecular formula C23H15ClN2O3 B5169041 ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate

ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate

Cat. No.: B5169041
M. Wt: 402.8 g/mol
InChI Key: XSNABYKNPANBFA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EF24 belongs to the class of chalcones, which are known for their anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate exerts its therapeutic effects through various mechanisms of action. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammatory responses. This compound has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell proliferation and survival. This compound has also been shown to inhibit the Wnt/β-catenin pathway, which is a key regulator of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). This compound has also been shown to decrease the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). This compound has been shown to decrease the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). This compound has been shown to increase the production of nitric oxide (NO) and improve endothelial function.

Advantages and Limitations for Lab Experiments

Ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities. This compound is stable and can be stored for long periods of time. This compound has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have low toxicity and few side effects. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. This compound has poor solubility in water, which can limit its use in certain experiments. This compound can also be expensive to synthesize.

Future Directions

There are several future directions for the study of ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate. This compound has been shown to have potential therapeutic applications in various diseases, and further studies are needed to elucidate its mechanisms of action and pharmacokinetics. This compound can be modified to improve its solubility and bioavailability. This compound can be used in combination with other drugs to enhance its therapeutic effects. This compound can be used in animal models to study its efficacy and safety. This compound can also be studied for its potential use in other diseases, such as diabetes, obesity, and autoimmune diseases.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have anticancer, anti-inflammatory, and antioxidant properties. This compound exerts its therapeutic effects through various mechanisms of action, including activation of the Nrf2 pathway and inhibition of the NF-κB pathway. This compound has several advantages for lab experiments, including its stability and low toxicity. However, this compound also has some limitations, including its poor solubility in water. There are several future directions for the study of this compound, including its modification to improve its solubility and bioavailability and its use in animal models to study its efficacy and safety.

Synthesis Methods

Ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate is synthesized from the reaction of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) and 4-cyanobenzaldehyde. The reaction involves the formation of a chalcone intermediate, which is then subjected to a Claisen-Schmidt condensation reaction with ethyl 2-chloro-5-hydroxybenzoate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and inflammatory diseases. This compound has been shown to have anticancer properties by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been studied for its potential use in the treatment of cardiovascular diseases by reducing oxidative stress and improving endothelial function. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases by reducing inflammation and oxidative stress.

Properties

IUPAC Name

ethyl 2-chloro-5-[5-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3/c1-2-28-23(27)20-12-17(7-9-21(20)24)22-10-8-19(29-22)11-18(14-26)16-5-3-15(13-25)4-6-16/h3-12H,2H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNABYKNPANBFA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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